(4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by its unique structure, which includes an iodinated benzylidene group and a methyl-substituted phenyl group attached to an oxazolone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-iodobenzaldehyde with 3-methylphenylglycine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting Schiff base is then cyclized to form the oxazolone ring using a dehydrating agent like acetic anhydride or phosphorus oxychloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the benzylidene moiety.
Scientific Research Applications
(4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The iodinated benzylidene group and the oxazolone ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-(3-chlorobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one: Similar structure with a chlorine atom instead of iodine.
(4Z)-4-(3-bromobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one: Similar structure with a bromine atom instead of iodine.
(4Z)-4-(3-fluorobenzylidene)-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The uniqueness of (4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct interactions with molecular targets, making this compound a valuable tool in various research applications.
Properties
Molecular Formula |
C17H12INO2 |
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Molecular Weight |
389.19g/mol |
IUPAC Name |
(4Z)-4-[(3-iodophenyl)methylidene]-2-(3-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12INO2/c1-11-4-2-6-13(8-11)16-19-15(17(20)21-16)10-12-5-3-7-14(18)9-12/h2-10H,1H3/b15-10- |
InChI Key |
DJPUVXDXAHPREP-GDNBJRDFSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2 |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=N/C(=C\C3=CC(=CC=C3)I)/C(=O)O2 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC(=CC=C3)I)C(=O)O2 |
Origin of Product |
United States |
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